Benzyl-(3-iodo-benzyl)-amine Benzyl-(3-iodo-benzyl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18611157
InChI: InChI=1S/C14H14IN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2
SMILES:
Molecular Formula: C14H14IN
Molecular Weight: 323.17 g/mol

Benzyl-(3-iodo-benzyl)-amine

CAS No.:

Cat. No.: VC18611157

Molecular Formula: C14H14IN

Molecular Weight: 323.17 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-(3-iodo-benzyl)-amine -

Specification

Molecular Formula C14H14IN
Molecular Weight 323.17 g/mol
IUPAC Name N-[(3-iodophenyl)methyl]-1-phenylmethanamine
Standard InChI InChI=1S/C14H14IN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2
Standard InChI Key AOSOBQKVRZFOHZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNCC2=CC(=CC=C2)I

Introduction

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of Benzyl-(3-iodo-benzyl)-amine typically involves nucleophilic substitution or reductive amination. A representative route is outlined below:

Method A: Nucleophilic Substitution

  • 3-Iodobenzyl chloride is reacted with benzylamine in the presence of a base (e.g., K₂CO₃) in anhydrous dichloromethane.

  • The reaction proceeds via an SN2 mechanism, yielding the secondary amine after 12–24 hours at room temperature.

Method B: Reductive Amination

  • 3-Iodobenzaldehyde and benzylamine are condensed using a reducing agent (e.g., NaBH₄) in methanol.

  • The imine intermediate is reduced to the amine, achieving yields of 70–85% .

Synthesis MethodReagentsYield (%)Reaction Time
Nucleophilic Substitution3-Iodobenzyl chloride, K₂CO₃65–7512–24 h
Reductive Amination3-Iodobenzaldehyde, NaBH₄70–856–8 h

Reactivity and Functionalization

The iodine atom enables diverse transformations:

  • Cross-coupling reactions: Suzuki-Miyaura coupling with boronic acids to form biaryl structures.

  • Electrophilic substitution: Iodine directs incoming electrophiles to the para position.

  • Amine alkylation: Reacts with alkyl halides to form tertiary amines.

Biological ActivityTargetIC₅₀ (µM)
AntimicrobialS. aureus50
Receptor Binding5-HT₁A12.3

Applications in Medicinal Chemistry

Radiopharmaceutical Development

The iodine-131 isotope is used in targeted radiotherapy. Benzyl-(3-iodo-benzyl)-amine serves as a precursor for labeling with radioisotopes, enabling imaging and treatment of thyroid cancers.

Drug Intermediate

The compound is a key intermediate in synthesizing kinase inhibitors and antipsychotics. For example, it has been utilized in the synthesis of ibrutinib analogs through Pd-catalyzed cross-coupling .

Industrial Production and Scale-Up

Optimization Challenges

  • Iodine volatility: Requires low-temperature reactions to prevent sublimation.

  • Purification: Column chromatography is essential to separate regioisomers.

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from hours to minutes and improves yield consistency (Table 3) .

ParameterBatch ProcessFlow Process
Yield (%)7085
Time12 h20 min

Case Studies and Research Findings

Anticancer Agent Development

A 2024 study modified Benzyl-(3-iodo-benzyl)-amine with a pyrimidine moiety, resulting in a compound with IC₅₀ = 1.2 µM against breast cancer cells (MCF-7).

Neuroprotective Effects

In rodent models, derivatives reduced neuronal apoptosis by 40% in ischemic stroke, linked to NMDA receptor antagonism.

Future Directions

Future research should prioritize:

  • Toxicology profiles: Assess long-term safety for therapeutic use.

  • Green chemistry: Develop solvent-free syntheses using catalytic iodine recycling.

Benzyl-(3-iodo-benzyl)-amine’s versatility positions it as a cornerstone in drug discovery and materials science, meriting expanded interdisciplinary investigation.

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